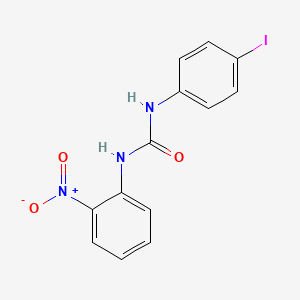
Urea, N-(4-iodophenyl)-N'-(2-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-(4-iodophenyl)-N’-(2-nitrophenyl)-: is an organic compound that belongs to the class of ureas This compound is characterized by the presence of an iodophenyl group and a nitrophenyl group attached to the nitrogen atoms of the urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(4-iodophenyl)-N’-(2-nitrophenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 4-iodoaniline with 2-nitroaniline in the presence of a suitable coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Urea, N-(4-iodophenyl)-N’-(2-nitrophenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions, where the nitrophenyl group is further oxidized to form nitroso or nitro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride in ethanol or methanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted phenylureas with various functional groups.
Reduction: Formation of N-(4-aminophenyl)-N’-(2-nitrophenyl)urea.
Oxidation: Formation of nitroso or nitro derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, Urea, N-(4-iodophenyl)-N’-(2-nitrophenyl)- is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The presence of the iodophenyl and nitrophenyl groups allows for the investigation of enzyme-substrate interactions and the study of cellular processes.
Medicine
In medicine, Urea, N-(4-iodophenyl)-N’-(2-nitrophenyl)- is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity is beneficial.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.
作用機序
The mechanism of action of Urea, N-(4-iodophenyl)-N’-(2-nitrophenyl)- involves its interaction with specific molecular targets. The iodophenyl group can form halogen bonds with target molecules, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Urea, N-(4-bromophenyl)-N’-(2-nitrophenyl)-: Similar structure but with a bromine atom instead of iodine.
Urea, N-(4-chlorophenyl)-N’-(2-nitrophenyl)-: Similar structure but with a chlorine atom instead of iodine.
Urea, N-(4-fluorophenyl)-N’-(2-nitrophenyl)-: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
Urea, N-(4-iodophenyl)-N’-(2-nitrophenyl)- is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The larger atomic size and higher polarizability of iodine contribute to stronger halogen bonding and different electronic properties, making this compound particularly valuable in specific applications.
特性
CAS番号 |
576171-91-0 |
|---|---|
分子式 |
C13H10IN3O3 |
分子量 |
383.14 g/mol |
IUPAC名 |
1-(4-iodophenyl)-3-(2-nitrophenyl)urea |
InChI |
InChI=1S/C13H10IN3O3/c14-9-5-7-10(8-6-9)15-13(18)16-11-3-1-2-4-12(11)17(19)20/h1-8H,(H2,15,16,18) |
InChIキー |
FEDVACPSMJLWCB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)I)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(Triphenylstannyl)oxy]carbonyl}-1,3-thiazole](/img/structure/B14214753.png)
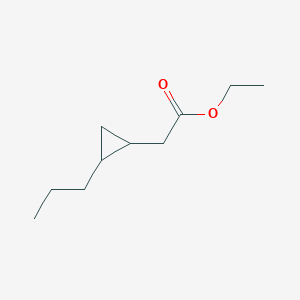
![[1-(2,3-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B14214757.png)
![Benzoic acid;[3,5-bis[(10-butylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14214764.png)
![1-[(4-Bromophenyl)ethynyl]-3-[(4-hexylphenyl)ethynyl]benzene](/img/structure/B14214771.png)
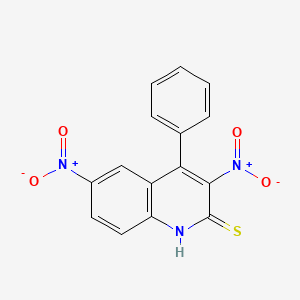



![1-[8-(Benzoyloxy)octyl]pyridin-1-ium iodide](/img/structure/B14214791.png)
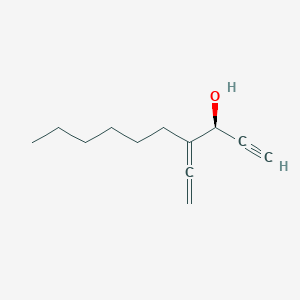
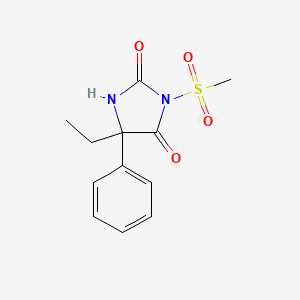
![6-{[(Anthracen-9-yl)methyl]amino}hexanoic acid](/img/structure/B14214811.png)
![3,3'-[(3-Aminophenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14214819.png)
